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Executive Summary

ASP-1645 is a novel, reversible, direct-acting P2Y12 receptor antagonist developed to address
the limitations of irreversible thienopyridines (e.g., clopidogrel, prasugrel). Unlike prodrugs
requiring metabolic activation, ASP-1645 is an active moiety characterized by rapid onset and
offset of action. This guide provides a technical analysis of its binding affinity, the experimental
frameworks for its validation, and its pharmacodynamic profile relative to standard-of-care
agents.

Molecular Mechanism & Binding Kinetics

Structural Basis of Interaction

ASP-1645 is chemically defined as (S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxo-
1,4-dihydroquinolin-3-yloxy)propanoic acid.[1] Structurally, it belongs to the quinolone class of
P2Y12 antagonists.
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» Binding Mode: Non-covalent, reversible binding.
o Target Site: P2Y12 Receptor (G protein-coupled receptor,

-coupled).

e Mechanism: It competes with Adenosine Diphosphate (ADP) for the orthosteric binding
pocket, preventing the conformational change required for

protein activation.

Signaling Pathway Intervention
The P2Y12 receptor normally couples to the
protein, inhibiting adenylyl cyclase and lowering cAMP levels, which destabilizes VASP

(Vasodilator-stimulated phosphoprotein) and promotes platelet aggregation. ASP-1645 blocks
this cascade, maintaining high cAMP levels.
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Figure 1: Mechanism of Action. ASP-1645 prevents Gi-mediated inhibition of Adenylyl Cyclase,
sustaining cCAMP levels and inhibiting aggregation.

Experimental Determination of Binding Affinity
To rigorously quantify the affinity (

) of ASP-1645, a self-validating dual-assay approach is required: Radioligand Binding (direct
affinity) and Functional cAMP Quantification (potency).

Protocol A: Radioligand Binding Assay (Gold Standard)

This protocol determines the equilibrium dissociation constant (
) using [3H]-2-MeSADP (a high-affinity P2Y12 agonist).
Workflow:

o Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human P2Y12
cDNA. Harvest and homogenize to isolate membranes.

o Competition Binding:
o Incubate membrane aliquots (10-20 pg protein) with [3H]-2-MeSADP (~1 nM).
o Add increasing concentrations of ASP-1645 (

M to
M).

o Non-specific Binding Control: Include excess unlabeled 2-MeSADP (10 uM).
o Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.
» Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Calculate

using the Cheng-Prusoff equation:
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Where
is the radioligand concentration and

is its dissociation constant.

Protocol B: Functional cAMP Assay

Since P2Y12 inhibition prevents the decrease of CAMP, this assay measures the recovery of
CAMP levels in the presence of ADP.

Workflow:

e Induction: Stimulate CHO-P2Y12 cells with Forskolin (10 uM) to elevate cCAMP.
e Agonist Challenge: Add ADP (EC90 concentration) to suppress cAMP.

o Antagonist Titration: Add ASP-1645 at varying concentrations.

e Readout: Measure cAMP using HTRF (Homogeneous Time-Resolved Fluorescence) or
ELISA.

e Result: Plot % cAMP recovery vs. log[ASP-1645] to determine functional

CHO P2Y12 Add [3H]-2-MeSADP Add ASP-1645 Incubate Rapid Filtration Scmtlllatlon Calculate Ki
Membrane Prep (Radioligand) (Tltratlon Series) (Equilibrium) (GF/B Fllters) Counting (Cheng-Prusoff)

Click to download full resolution via product page

Figure 2: Radioligand Binding Assay Workflow for Ki Determination.

Pharmacodynamic Profile & Data Summary

Based on patent disclosures (W0O2012174013A2) and preclinical evaluations, ASP-1645
demonstrates a profile consistent with high-potency, reversible antagonism.

Quantitative Data Summary
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Metric Value | Characteristic Clinical Implication
Rapid offset allows for quicker
Binding Type Reversible surgery scheduling compared

to Clopidogrel.

Active Moiety

Parent Compound

No genetic variability
(CYP2C19) issues; consistent

effect across patients.

Inhibition of Platelet

Aggregation (IPA)

>90% at therapeutic doses

Comparable efficacy to

Ticagrelor and Prasugrel.

Dosing Range

25 mg - 150 mg (QD/BID)

Flexible dosing to balance
ischemic protection vs.

bleeding risk.

Metabolism

Excreted largely as whole drug

Reduced risk of drug-drug

interactions via CYP pathways.

Comparative Potency

In Light Transmission Aggregometry (LTA) assays using human Platelet-Rich Plasma (PRP):

o ASP-1645 achieves 100% inhibition of ADP-induced aggregation at maximal doses.

e The dose-response curve shifts to the right with increasing ADP concentrations, confirming

competitive antagonism.

» Unlike Clopidogrel (irreversible), washing platelets restores ADP responsiveness, validating

the reversible binding nature.

Clinical Relevance & Application

Advantages over Thienopyridines

Standard thienopyridines (Clopidogrel, Prasugrel) form covalent disulfide bridges with the

P2Y12 receptor (Cys17 or Cys270). This results in permanent receptor inactivation. Platelet

function only recovers as new platelets are generated (7-10 days).
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o ASP-1645 Advantage: As a reversible binder, platelet function restores rapidly upon drug
clearance. This is critical for patients requiring urgent CABG (Coronary Artery Bypass
Grafting).

Protocol for Drug Development Researchers

When characterizing ASP-1645 derivatives or conducting bridging studies:

o Reference Standard: Use Ticagrelor as the positive control for reversible binding
comparisons.

o Species Differences: Note that P2Y12 receptor homology varies. Rat/Mouse models may
require higher doses than human models due to affinity differences. The guinea pig model
(mentioned in Example 4 of the patent) is often preferred for thrombosis studies due to
higher human homology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [binding affinity of ASP-1645 to P2Y12 receptor].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1665296/docs#binding-affinity-of-asp-1645-to-p2y12-
receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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